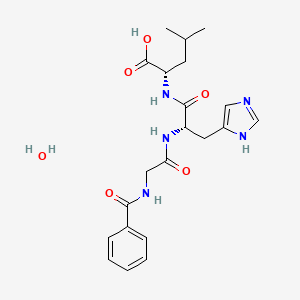

N-Benzoyl-Gly-His-Leu hydrate

描述

The Ubiquity and Functional Diversity of Peptidic Compounds in Biological Systems

Peptides, which are short chains of amino acids, are fundamental molecules in all living organisms, exhibiting a vast array of functions. wikipedia.orgfrontiersin.org They can act as hormones, such as insulin (B600854) and glucagon, regulating critical physiological processes like metabolism and growth. americanpeptidesociety.orgnih.gov In the nervous system, neuropeptides like oxytocin (B344502) and vasopressin function as neurotransmitters and neuromodulators, influencing behavior and mood. americanpeptidesociety.org Peptides also play a crucial role in the immune system as antimicrobial peptides (AMPs), which provide a first line of defense against pathogens. americanpeptidesociety.org Furthermore, peptides can serve as enzyme substrates or inhibitors, regulating biochemical pathways. americanpeptidesociety.org For instance, certain peptides act as inhibitors of the angiotensin-converting enzyme (ACE), which is a key player in blood pressure regulation. americanpeptidesociety.org The diverse roles of peptides stem from their specific amino acid sequences and structures, which allow them to interact with a wide range of biological targets. wikipedia.orgamericanpeptidesociety.org

Historical Perspectives on the Utilization of N-Benzoyl-Gly-His-Leu Hydrate (B1144303) as a Biochemical Probe

N-Benzoyl-Gly-His-Leu hydrate, also known as Hippuryl-L-histidyl-L-leucine (HHL), is a synthetic tripeptide specifically designed as a substrate for the Angiotensin-Converting Enzyme (ACE). evitachem.comcaymanchem.comtargetmol.com Its development was a crucial step in the study of ACE, providing a reliable and measurable way to assay the enzyme's activity. nih.govgoogle.com In laboratory settings, ACE cleaves HHL into hippuric acid and the dipeptide histidyl-leucine. evitachem.comresearchgate.net The amount of hippuric acid produced can be quantified, often through methods like high-performance liquid chromatography (HPLC) or by reacting it with other compounds to produce a colored or fluorescent product. nih.govresearchgate.netmedchemexpress.eu This allows researchers to determine the rate of the enzymatic reaction and, consequently, the activity of ACE in a given sample. nih.gov This methodology has been instrumental in the discovery and characterization of ACE inhibitors, compounds that block the enzyme's activity. evitachem.com By measuring the reduction in HHL cleavage in the presence of a potential inhibitor, scientists can assess the inhibitor's potency. evitachem.com

Fundamental Principles of the Renin-Angiotensin System (RAS) and its Significance in Physiological Regulation

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that plays a central role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. nih.govwikipedia.org The system is initiated by the release of the enzyme renin from the kidneys in response to signals such as reduced renal blood flow or low sodium levels. wikipedia.orgteachmephysiology.com Renin then acts on angiotensinogen, a protein produced by the liver, to form angiotensin I. wikipedia.org Angiotensin I is subsequently converted to the highly active peptide, angiotensin II, primarily by the Angiotensin-Converting Enzyme (ACE), which is abundant in the lungs. nih.govwikipedia.org

Angiotensin II exerts its effects by binding to specific receptors in various tissues, leading to several physiological responses that collectively increase blood pressure. mdpi.com These responses include:

Vasoconstriction: Angiotensin II causes the smooth muscle of blood vessels to contract, narrowing the vessels and increasing blood pressure. nih.govwikipedia.org

Aldosterone Secretion: It stimulates the adrenal glands to release aldosterone, a hormone that promotes the reabsorption of sodium and water by the kidneys, thereby increasing blood volume and pressure. nih.govwikipedia.org

Sympathetic Nervous System Activation: It enhances the activity of the sympathetic nervous system, leading to increased heart rate and vasoconstriction. teachmephysiology.com

Vasopressin Release: It triggers the release of vasopressin (antidiuretic hormone) from the pituitary gland, which also promotes water retention by the kidneys. nih.gov

Beyond the systemic or "circulating" RAS, many tissues, including the heart, blood vessels, and kidneys, have their own local RAS, which allows for more localized control of tissue function. wikipedia.orgphysiology.org The RAS is not only vital for normal physiological regulation but is also implicated in the pathophysiology of various cardiovascular and renal diseases when it becomes overactive. nih.govmdpi.com

Defining the Angiotensin-Converting Enzyme (ACE) as a Therapeutic Target and Research Subject

Angiotensin-Converting Enzyme (ACE) is a key enzyme within the Renin-Angiotensin System (RAS) that has become a major therapeutic target and a subject of intense research. wikipedia.orglgcstandards.com Its primary function is the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. wikipedia.org By catalyzing this reaction, ACE plays a pivotal role in the regulation of blood pressure. nih.gov Overactivity of ACE leads to an excess of angiotensin II, contributing to hypertension (high blood pressure) and the development of various cardiovascular and kidney diseases. nih.govwikipedia.org

This central role made ACE an attractive target for therapeutic intervention. The development of ACE inhibitors, drugs that block the action of this enzyme, was a major breakthrough in the treatment of hypertension and heart failure. lgcstandards.compharmaceutical-journal.com By inhibiting ACE, these drugs reduce the production of angiotensin II, leading to vasodilation (widening of blood vessels) and a decrease in blood pressure. teachmephysiology.com The first orally active ACE inhibitor, captopril (B1668294), was developed following research on peptides found in the venom of the Brazilian pit viper. wikipedia.orglgcstandards.com The success of captopril spurred the development of numerous other ACE inhibitors, many of which are widely used today. wikipedia.org

Beyond its role in cardiovascular disease, ACE has also been investigated as a potential therapeutic target in other conditions, such as Alzheimer's disease, due to its ability to degrade amyloid-beta peptides. nih.gov Furthermore, the related enzyme ACE2 has gained significant attention as the receptor for the SARS-CoV-2 virus, highlighting the broader biological importance of this enzyme family. xjtu.edu.cnfrontiersin.org The study of ACE and its inhibitors continues to be an active area of research, with ongoing efforts to develop more effective and targeted therapies. nih.govatsjournals.org

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H2/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOJMNXIJBZMPK-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584985 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-83-2 | |

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of N Benzoyl Gly His Leu Hydrate and Analogues

Strategies for the De Novo Synthesis of N-Benzoyl-Gly-His-Leu Hydrate (B1144303)

The de novo synthesis of N-Benzoyl-Gly-His-Leu hydrate can be accomplished through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPS). The choice between these methods depends on factors such as scale, desired purity, and process control. Generally, SPPS is favored for its efficiency and ease of automation, while SolPS is often employed for large-scale synthesis. google.comlibretexts.org

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for Tripeptide Assembly

Solid-Phase Peptide Synthesis (SPPS) represents a highly efficient method for assembling peptides like this compound. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. masterorganicchemistry.combachem.com This approach simplifies purification, as excess reagents and soluble by-products are removed by simple filtration and washing steps. bachem.com

The synthesis typically proceeds from the C-terminus to the N-terminus. It begins with the attachment of the C-terminal amino acid, Leucine (B10760876), to a suitable resin, such as Wang or 2-chlorotrityl chloride (2-CTC) resin. nih.govgoogle.com The widely adopted Fmoc/tBu strategy is commonly used, where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and reactive side chains are protected by acid-labile groups like tert-butyl (tBu). google.com

A critical aspect of synthesizing this tripeptide is the management of the histidine residue, which is prone to racemization during coupling. nih.gov The imidazole (B134444) side chain of histidine is typically protected with groups like trityl (Trt) to prevent side reactions. nih.gov The assembly cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid using a piperidine (B6355638) solution in a solvent like N,N-dimethylformamide (DMF). google.com

Washing: Thorough washing of the resin to remove the deprotection agent and by-products.

Coupling: Addition of the next Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH), which is pre-activated with a coupling agent.

Washing: Removal of excess reagents and soluble by-products.

This cycle is repeated for the glycine (B1666218) residue. Finally, the N-terminal glycine is acylated with benzoic acid to form the N-benzoyl cap. acs.org The final step is the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. acs.org

| Step | Procedure | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1. Resin Loading | Attachment of the first amino acid to the resin. | Fmoc-Leu-OH, 2-chlorotrityl chloride resin, Diisopropylethylamine (DIPEA) in Dichloromethane (DCM). | Anchors the C-terminal residue to the solid support. |

| 2. Fmoc Deprotection | Removal of the Fmoc group from Nα-amine. | 20% Piperidine in DMF, room temperature. | Exposes the amine for the next coupling step. |

| 3. Histidine Coupling | Coupling of the second amino acid. | Fmoc-His(Trt)-OH, HBTU/HOBt or HATU, DIPEA in DMF. | Forms the His-Leu peptide bond. Trt protection minimizes racemization. |

| 4. Glycine Coupling | Coupling of the third amino acid. | Fmoc-Gly-OH, HBTU/HOBt or HATU, DIPEA in DMF. | Forms the Gly-His peptide bond. |

| 5. N-terminal Benzoylation | Capping the N-terminus. | Benzoic acid, DIC/HOBt in DMF. | Introduces the N-benzoyl group. acs.org |

| 6. Cleavage and Deprotection | Release of peptide from resin and removal of side-chain protecting groups. | TFA/H₂O/TIS (e.g., 95:2.5:2.5 v/v/v). | Yields the crude, unprotected peptide. |

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SolPS), also known as liquid-phase synthesis, is a classical method that remains relevant, particularly for large-scale production where the cost of solid supports can be prohibitive. google.comlibretexts.org In this approach, all reactions are carried out in a solution, and intermediates are isolated and purified after each step. google.com

The synthesis of this compound in solution involves a stepwise or fragment condensation strategy. A stepwise approach would involve coupling the amino acids one by one, starting from the C-terminus. For example, the carboxyl group of Histidine would be coupled with the amino group of a Leucine ester (e.g., Leu-OMe). The resulting dipeptide would then be deprotected at its N-terminus and coupled with N-benzoyl-glycine. scielo.org.mx

Key considerations for SolPS include:

Protecting Groups: Orthogonal protecting groups are crucial. The N-terminus is often protected with a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group, while the C-terminus is protected as a simple ester (e.g., methyl or benzyl (B1604629) ester). libretexts.org

Coupling Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, are commonly used to activate the carboxyl group for amide bond formation. nih.govscielo.org.mx

Purification: Intermediates must be purified at each stage, typically by extraction or crystallization, which can be labor-intensive.

A possible route starts with the synthesis of the dipeptide Boc-His-Leu-OMe, followed by N-terminal deprotection and subsequent coupling with N-benzoyl-glycine. scielo.org.mx The final step involves the saponification (hydrolysis) of the C-terminal ester to yield the final product. libretexts.org

| Stage | Reaction | Typical Reagents |

|---|---|---|

| Dipeptide Formation | Coupling of Nα-protected Histidine with C-protected Leucine. | Boc-His(Trt)-OH + H-Leu-OMe, EDAC/HOBt, DMF. |

| N-terminal Deprotection | Removal of the Boc group from the dipeptide. | Trifluoroacetic acid (TFA) in DCM. |

| Tripeptide Formation | Coupling of N-benzoyl-glycine with the deprotected dipeptide. | N-benzoyl-glycine + H-His-Leu-OMe, EDAC/HOBt, DMF. |

| Final Deprotection | Hydrolysis of the C-terminal methyl ester. | LiOH or NaOH in a solvent mixture like THF/water. |

Strategic Incorporation of Benzoyl-Glycine, Histidine, and Leucine Moieties

The successful synthesis of this compound relies on the strategic handling of each of its three constituent parts.

N-Benzoyl-Glycine (Hippuric Acid): This moiety is typically introduced at the final coupling step onto the N-terminus of the Gly-His-Leu peptide. researchgate.netethz.ch N-benzoyl-glycine itself can be synthesized by the reaction of glycine with benzoyl chloride under Schotten-Baumann conditions (in an aqueous basic solution). ethz.ch Its structure, being a hybrid of an amide and an amino acid, makes it a suitable building block for peptide synthesis. solubilityofthings.com In SPPS, it is coupled like a standard amino acid, while in SolPS, it serves as the final N-terminal component. acs.orgscielo.org.mx

Leucine: As the C-terminal residue in this tripeptide, Leucine is the starting point for SPPS, where it is anchored to the solid support. google.com In SolPS, its carboxyl group is typically protected as an ester. libretexts.org The bulky, hydrophobic isobutyl side chain of leucine does not typically require protection and is generally unreactive under standard peptide synthesis conditions. bachem.com However, sequences containing multiple bulky residues like leucine can sometimes lead to aggregation and incomplete coupling reactions, which may require optimized coupling times or the use of stronger coupling agents. bachem.com

Rational Design and Synthesis of N-Benzoyl-Gly-His-Leu Analogues for Mechanistic Probing

To investigate the structure-activity relationships (SAR) of this compound with its biological targets, analogues are designed and synthesized. This process involves systematic chemical modifications to the peptide structure, including site-specific amino acid substitutions and alterations to the peptide backbone. mdpi.com

Site-Specific Amino Acid Substitutions and Modifications in Peptide Chains

Site-specific mutagenesis is a powerful tool for probing the role of individual amino acid residues. gencefebio.combiobasic.com By replacing a specific amino acid in the N-Benzoyl-Gly-His-Leu sequence, researchers can determine the importance of that residue's side chain for biological activity.

Common substitutions include:

Alanine (B10760859) Scanning: Replacing a residue with alanine removes the side chain beyond the β-carbon, allowing for an assessment of the side chain's contribution to binding or function. frontiersin.org

Conservative/Non-conservative Substitutions: Replacing a residue with a structurally similar one (e.g., Leucine with Isoleucine) or a dissimilar one (e.g., Histidine with Alanine) can probe the effects of steric bulk, charge, and hydrophobicity. researchgate.net

Incorporation of Unnatural Amino Acids: Introducing non-proteinogenic amino acids, such as D-amino acids (e.g., D-His) or amino acids with modified side chains (e.g., 2-thiohistidine), can enhance stability against enzymatic degradation and provide novel functionalities. bachem.comabyntek.com For instance, replacing L-His with D-His could probe the stereochemical requirements of the target enzyme's active site. mdpi.com

These substitutions are readily incorporated during SPPS or SolPS by using the corresponding protected amino acid derivative in the appropriate coupling cycle. abyntek.com

Backbone Modifications and Conformational Constraints in Peptide Design

Altering the peptide backbone is a key strategy for creating peptidomimetics with improved pharmacological properties, such as enhanced stability and bioavailability. bachem.comslideshare.net These modifications can introduce conformational rigidity, which can lock the peptide into a bioactive conformation and improve receptor selectivity. slideshare.net

Strategies for backbone modification include:

N-methylation: Replacing an amide proton (N-H) with an N-methyl group (N-CH₃) can disrupt hydrogen bonding and introduce steric constraints, influencing the peptide's secondary structure. researchgate.net

Peptide Bond Isosteres: The amide bond (-CO-NH-) can be replaced with a surrogate, such as a reduced amide bond (-CH₂-NH-), a thioamide (-CS-NH-), or a fluoroalkene (-CF=CH-), to increase resistance to peptidases. bachem.comrsc.org

Cyclization: Introducing covalent bonds between side chains or between the N- and C-termini creates a cyclic peptide. abyntek.com Cyclization dramatically reduces conformational flexibility and can significantly enhance stability and activity. abyntek.comrsc.org For a short peptide like N-Benzoyl-Gly-His-Leu, cyclization could be achieved, for example, by replacing Gly with an amino acid containing a reactive side chain and linking it to the C-terminus.

These advanced modifications often require specialized synthetic building blocks and customized reaction conditions to be successfully incorporated into the peptide sequence. researchgate.net

Introduction of Isotopic Labels for Mechanistic and Analytical Studies

The introduction of stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into this compound serves as a powerful tool for detailed mechanistic and analytical investigations. tricliniclabs.comoup.com Isotopic labeling is primarily achieved through the incorporation of isotopically enriched amino acid precursors during peptide synthesis. oup.com For instance, the synthesis can utilize ¹⁵N-Glycine, ¹³C-labeled L-Leucine, or L-Histidine enriched with stable isotopes to produce a final tripeptide with a specific mass shift. oup.comresearchgate.net

In analytical studies, particularly quantitative proteomics, isotopically labeled peptides are invaluable as internal standards. oup.comoup.com When analyzed by mass spectrometry, a labeled peptide ("heavy") can be distinguished from its naturally occurring ("light") counterpart due to a distinct mass difference. oup.com This allows for precise quantification by comparing the signal intensities of the heavy and light isotopic clusters. oup.com

In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is instrumental for resolving complex spectra and facilitating structural assignments. tricliniclabs.com For example, ¹³C and ¹⁵N labeling can help in the unambiguous assignment of individual nuclei, which is especially useful in larger or more complex peptide analogues. tricliniclabs.com Furthermore, deuterium (²H) labeling can significantly improve spectral resolution by reducing the number of proton signals and minimizing peak overlap. tricliniclabs.com

Table 1: Applications of Isotopic Labeling in the Study of this compound

| Isotope | Method of Introduction | Analytical Application | Purpose |

| ¹⁵N | Use of ¹⁵N-labeled Glycine or Histidine in synthesis | Mass Spectrometry, NMR Spectroscopy | Quantitative analysis (internal standard), aiding in ¹H-¹⁵N correlation NMR experiments (e.g., HSQC) for backbone assignment. tricliniclabs.comoup.com |

| ¹³C | Use of ¹³C-labeled Glycine, Histidine, or Leucine in synthesis | Mass Spectrometry, NMR Spectroscopy | Quantitative analysis, aiding in ¹H-¹³C correlation NMR experiments (HSQC, HMBC) for assigning carbon skeleton. tricliniclabs.comresearchgate.net |

| ²H (D) | Use of deuterated amino acids or solvents | NMR Spectroscopy | Simplification of complex ¹H NMR spectra, improving spectral resolution by reducing peak overlap. tricliniclabs.com |

Purification and Analytical Verification Techniques for this compound Synthetics

Following the synthesis of this compound, rigorous purification and analytical verification are imperative to ensure the compound's identity, purity, and structural integrity. This process typically involves a combination of high-resolution chromatographic techniques for isolation, followed by advanced spectroscopic methods for comprehensive structural confirmation. A purity of greater than 95% is often required for detailed structural and functional studies. uzh.ch

High-Resolution Chromatographic Purification Methods

High-Performance Liquid Chromatography (HPLC) is the standard for the purification and analysis of synthetic peptides like this compound. mdpi.com The selection of a specific HPLC method is based on the physicochemical properties of the peptide, such as its hydrophobicity, size, and charge. nih.govamericanpeptidesociety.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the most widely utilized method for peptide purification. americanpeptidesociety.org It separates molecules based on their hydrophobicity. nih.gov N-Benzoyl-Gly-His-Leu, with its nonpolar benzoyl group and leucine side chain, interacts strongly with the hydrophobic stationary phase, which is commonly composed of alkyl chains (e.g., C8 or C18). americanpeptidesociety.org Elution is achieved using a gradient of an organic solvent, such as acetonitrile (B52724), mixed with an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). americanpeptidesociety.org

Table 2: High-Resolution Chromatographic Methods for this compound Purification

| Chromatographic Method | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Applicability to N-Benzoyl-Gly-His-Leu |

| RP-HPLC | Hydrophobicity | C18 silica | Acetonitrile/Water with 0.1% TFA | Highly effective due to the hydrophobic benzoyl and leucine moieties. americanpeptidesociety.org |

| IEX | Net charge | Sulfopropyl (Cation Exchange) | Aqueous buffer with a salt gradient (e.g., NaCl) | Effective due to the ionizable histidine residue. mdpi.comnih.gov |

| HILIC | Hydrophilicity | Silica, amide-bonded phases | High acetonitrile content with an aqueous buffer | Orthogonal to RP-HPLC, useful for removing specific impurities. mdpi.comscispace.com |

Advanced Spectroscopic Characterization for Structural Confirmation

Once purified, the definitive structure of this compound is confirmed using a suite of advanced spectroscopic techniques.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the protonated molecule, [M+H]⁺, which verifies its elemental composition. Tandem mass spectrometry (MS/MS) provides sequence confirmation. researchgate.net Through collisionally activated dissociation, the peptide backbone fragments at the amide bonds, producing a predictable series of b- and y-type ions. Analysis of the mass differences between these fragment ions allows for the verification of the Gly-His-Leu amino acid sequence and confirms the presence of the N-terminal benzoyl group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful methods for the complete, unambiguous structural elucidation of peptides in solution. nih.govnih.govacs.org A series of 1D and 2D NMR experiments are performed:

1D NMR (¹H and ¹³C) : Provides an initial assessment of sample purity and an overview of the chemical environment of protons and carbons. tricliniclabs.com

2D COSY (Correlation Spectroscopy) : Identifies protons that are coupled through 2-3 bonds, which is crucial for assigning protons within each amino acid residue's spin system. tricliniclabs.comuzh.ch

2D TOCSY (Total Correlation Spectroscopy) : Establishes correlations between all protons within a single amino acid spin system, allowing for the complete assignment of residues like leucine and histidine from a single cross-peak. tricliniclabs.comuzh.ch

2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects protons that are close in three-dimensional space (typically < 5 Å), providing information about the peptide's solution conformation and the spatial arrangement of the amino acid residues. tricliniclabs.comuzh.ch

2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached heteronuclei (¹³C or ¹⁵N), providing definitive C-H and N-H assignments. tricliniclabs.com

2D HMBC (Heteronuclear Multiple Bond Correlation) : Reveals longer-range correlations (2-3 bonds) between protons and carbons. This experiment is critical for confirming the peptide bond linkages (e.g., correlation from an alpha-proton of one residue to the carbonyl carbon of the preceding residue) and for verifying the attachment of the benzoyl group to the N-terminal glycine. tricliniclabs.com

Table 3: Spectroscopic Techniques for Structural Confirmation of this compound

| Technique | Information Provided | Specific Application to N-Benzoyl-Gly-His-Leu |

| HRMS | Accurate mass and elemental composition | Confirms the molecular formula C₂₁H₂₇N₅O₅. |

| MS/MS | Amino acid sequence and modification placement | Verifies the Gly-His-Leu sequence and N-terminal benzoylation via b- and y-ion fragmentation patterns. researchgate.net |

| ¹H & ¹³C NMR | Purity assessment, identification of functional groups | Provides initial fingerprints of the molecule. tricliniclabs.com |

| COSY/TOCSY | Proton-proton correlations within residues | Assigns all protons within the Glycine, Histidine, and Leucine spin systems. uzh.ch |

| NOESY | Through-space proton-proton proximities | Determines the 3D solution conformation of the tripeptide. tricliniclabs.com |

| HSQC/HMBC | ¹H-¹³C and ¹H-¹⁵N correlations (1-bond and long-range) | Unambiguously assigns the full carbon and nitrogen skeleton and confirms the connectivity of the peptide bonds and the N-benzoyl group. tricliniclabs.com |

Enzymatic Substrate Properties and Mechanistic Investigations of N Benzoyl Gly His Leu Hydrate with Angiotensin Converting Enzyme

Elucidation of N-Benzoyl-Gly-His-Leu Hydrate (B1144303) as a Specific Angiotensin-Converting Enzyme (ACE) Substrate

N-Benzoyl-Gly-His-Leu hydrate, also widely known as Hippuryl-Histidyl-Leucine (HHL), is a synthetic compound extensively used as a model substrate for the Angiotensin-Converting Enzyme (ACE). targetmol.com Its structure is well-suited for cleavage by ACE, which is a dipeptidyl carboxypeptidase. jyu.finih.gov The enzyme specifically hydrolyzes the peptide bond between the histidine and leucine (B10760876) residues, releasing the dipeptide Histidyl-Leucine (His-Leu). medchemexpress.commedchemexpress.commedchemexpress.cn The amount of His-Leu produced can be quantified, often through fluorometric methods, making this compound a reliable tool for measuring ACE activity in various experimental settings. medchemexpress.commedchemexpress.cnnih.govresearchgate.net This substrate is crucial for studying the enzyme's kinetics, specificity, and the effects of inhibitors. researchgate.netscbt.com Somatic ACE contains two homologous catalytic domains, the N-domain and the C-domain, both of which can hydrolyze this substrate. nih.gov

Detailed Kinetic Analysis of ACE-Mediated Hydrolysis of this compound

Kinetic studies of ACE using this compound as the substrate provide fundamental insights into the enzyme's catalytic efficiency. The Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), is a key parameter derived from these analyses. For the hydrolysis of Hippuryl-His-Leu, the apparent Kₘ has been reported to be in the millimolar range, indicating the substrate concentration required for effective binding and catalysis. google.com

One study purifying ACE from rat intestinal mucosa reported a specific activity of 65 U/mg of protein with Benzoyl-Gly-His-Leu as the substrate. nih.gov Another investigation noted that the formation of the product His-Leu was linear at a substrate concentration of 5 mM. jyu.fi The reactivity of ACE can vary significantly depending on the substrate's nature. google.com

Table 1: Selected Kinetic Parameters for ACE with this compound This table is for illustrative purposes, compiling data from various research contexts. Kinetic parameters can vary based on experimental conditions such as enzyme source, pH, and temperature.

| Enzyme Source | Parameter | Value | Reference |

| Rabbit Lung | Apparent Kₘ | ~2.0 mM | google.com |

| Rat Intestinal Mucosa | Specific Activity | 65 U/mg | nih.gov |

Comparative Enzymatic Turnover Rates with Physiologically Relevant ACE Substrates

The catalytic efficiency of ACE is not uniform across all its substrates. The two active domains of somatic ACE show different specificities. nih.gov Research indicates that the C-domain active site hydrolyzes this compound more efficiently than it does the primary physiological substrate, Angiotensin I. nih.gov In contrast, the N-domain preferentially hydrolyzes other peptides like Angiotensin-(1-7) and N-acetyl-Ser-Asp-Lys-Pro (AcSDKP). nih.gov This differential activity highlights the utility of this compound in distinguishing the functions and characteristics of the two separate catalytic domains of ACE. nih.gov

Table 2: Comparative Substrate Preference of ACE Catalytic Domains This table illustrates the relative efficiency of hydrolysis for different substrates at the N- and C-domains of ACE.

| Substrate | Preferred Catalytic Domain | Relative Hydrolysis Efficiency | Reference |

| N-Benzoyl-Gly-His-Leu | C-domain | High | nih.gov |

| Angiotensin I | C-domain | Moderate (Lower than HHL) | nih.gov |

| Bradykinin | N- and C-domains | Hydrolyzed almost equally | nih.gov |

| Angiotensin-(1-7) | N-domain | High | nih.gov |

| N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) | N-domain | High | nih.gov |

Molecular Interactions at the ACE Active Site with this compound

The interaction between this compound and the ACE active site is a complex interplay of specific molecular contacts that facilitate substrate binding and subsequent catalysis.

Identification of Key Residues Involved in Substrate Binding and Catalysis

The active site of ACE is located deep within a channel and contains a catalytic zinc ion (Zn²⁺). researchgate.netresearchgate.net This zinc ion is crucial for the enzyme's catalytic activity and is coordinated by three histidine residues within a conserved His-Glu-X-X-His (HEXXH) zinc-binding motif. nih.govresearchgate.net Structural and mutagenesis studies, primarily using ACE inhibitors, have identified several key amino acid residues that are critical for binding and catalysis. These residues are also involved in the binding of substrates like this compound. researchgate.net

Key residues in the active site pockets (S1, S2, etc.) that interact with ligands include Gln281, His353, Ala354, Lys511, His513, and Tyr520. researchgate.net For a substrate like this compound, the terminal carboxylate group of the leucine residue is thought to form ionic interactions with residues such as Lys511 and Tyr520. researchgate.net The imidazole (B134444) ring of the substrate's histidine residue can form electrostatic interactions, enhancing binding affinity, while the hydrophobic side chain of leucine helps to stabilize the enzyme-substrate complex. scbt.com The hydrolysis itself is believed to involve the zinc ion and other catalytic residues like glutamate, which polarize the peptide carbonyl bond to facilitate nucleophilic attack by a water molecule.

Computational Modeling and Molecular Dynamics Simulations of Substrate-Enzyme Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between enzymes and their substrates at an atomic level. bioprofile.cn These techniques are widely used to elucidate the binding modes of ACE inhibitors and can be applied to understand substrate binding. bioprofile.cnnih.gov

Molecular docking can predict the most favorable binding orientation of this compound within the ACE active site, revealing potential hydrogen bonds and hydrophobic interactions with key residues. researchgate.net MD simulations can then be used to assess the stability of this predicted binding pose over time, providing insights into the dynamic nature of the enzyme-substrate complex. bioprofile.cn Such simulations can help visualize how the substrate settles into the active site and how the enzyme's conformation might change to accommodate the substrate, leading to the catalytic event. These computational approaches complement experimental data to build a comprehensive model of the catalytic mechanism. nih.gov

Probing Conformational Changes upon Substrate Binding

N-Benzoyl-Gly-His-Leu (Bz-Gly-His-Leu) serves as a synthetic substrate for Angiotensin-Converting Enzyme (ACE), a zinc-dependent metallopeptidase central to the renin-angiotensin system (RAS). frontiersin.orgcymitquimica.com The binding of this substrate to the active site of ACE induces specific conformational changes within the enzyme, which are crucial for its catalytic function. ACE possesses two homologous catalytic domains, the N-domain and the C-domain, each containing a zinc-binding active site. nih.govnih.gov While both domains can hydrolyze Bz-Gly-His-Leu, they exhibit different substrate specificities for other peptides. nih.gov

The binding of substrates and inhibitors to ACE has been elucidated through structural biology techniques, including X-ray crystallography and molecular dynamics simulations. nih.govresearchgate.netnih.gov The active site is located within a central channel of the enzyme. researchgate.net Comparison of native ACE structures with those complexed with inhibitors reveals that the enzyme can exist in "open" and "closed" conformations. nih.govnih.gov The binding of a substrate like Bz-Gly-His-Leu is thought to favor a "closed" conformation, which properly orients the scissile peptide bond for catalysis. nih.govresearchgate.net

Quantum mechanical/molecular mechanical (QM/MM) simulations based on the structures of ACE complexed with inhibitors like lisinopril (B193118), which mimics the structure of Bz-Gly-His-Leu, have provided a model for the Michaelis complex. nih.gov In this model, the substrate's C-terminal carboxylate group interacts with the active site zinc ion, a key interaction for catalysis. nih.gov The binding of the substrate also involves a network of hydrogen bonds and ionic interactions with amino acid residues within the active site pockets (S1, S1', and S2'), which stabilizes the enzyme-substrate complex and contributes to the catalytic mechanism. frontiersin.orgresearchgate.net Studies on bovine somatic ACE have shown that the two active sites can exhibit strong negative cooperativity, meaning the binding of a substrate or inhibitor to one active site can influence the catalytic activity of the other. nih.gov

Investigating the Release of Histidyl-Leucine (His-Leu) as a Product of ACE Activity

The catalytic action of ACE on N-Benzoyl-Gly-His-Leu involves the hydrolysis of the peptide bond between the glycine (B1666218) and histidine residues. frontiersin.orggoogle.com This cleavage results in the release of two products: hippuric acid (N-Benzoyl-Glycine) and the dipeptide Histidyl-Leucine (His-Leu). google.com The formation of these products is a hallmark of ACE activity and is used as the basis for numerous assays to measure the enzyme's function. medchemexpress.commedchemexpress.commedchemexpress.eu

Significance of His-Leu in Downstream Biochemical Pathways

Histidyl-Leucine (His-Leu) is a dipeptide composed of the amino acids histidine and leucine. hmdb.canih.gov As a product of ACE-mediated cleavage, its primary significance in this context is as an indicator of enzyme activity. google.comnih.gov While it is generated during the conversion of angiotensin I to angiotensin II, where ACE cleaves the C-terminal dipeptide, His-Leu itself does not appear to possess the potent physiological effects of angiotensin II. google.commdpi.commdpi.com One study noted that the His-Leu dipeptide did not seem to exert any hemodynamic effects in either normotensive or hypertensive rats. mdpi.com

However, recent research has begun to explore the independent biological activities of various dipeptides. For instance, the isomeric dipeptide Leucine-Histidine (LH) has been shown to possess anti-inflammatory properties by suppressing microglial activation in the brain, suggesting a potential role in maintaining mental health. news-medical.net While His-Leu is generally considered an intermediate in protein catabolism, destined for further breakdown into its constituent amino acids, the potential for specific signaling or physiological effects cannot be entirely discounted as the functions of many small peptides are still being investigated. hmdb.casmolecule.com

Quantitative Assessment of Product Formation

The hydrolysis of N-Benzoyl-Gly-His-Leu by ACE is a widely used method for the quantitative assessment of the enzyme's activity in various biological samples. google.comnih.gov The rate of product formation, either hippuric acid or His-Leu, can be measured to determine key kinetic parameters of the enzyme.

Methods of Quantification:

Spectrophotometry: The formation of hippuric acid can be quantified by measuring the change in ultraviolet absorption after its extraction from the reaction mixture. google.com

Fluorometry: A more sensitive method involves the detection of the released His-Leu dipeptide. His-Leu reacts with compounds like o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) to produce a fluorescent product, which can be measured to determine the rate of reaction. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.cn

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and directly quantify the amount of hippuric acid or His-Leu produced over time, providing a precise measurement of ACE activity. scialert.net

Kinetic Parameters: Kinetic studies using Bz-Gly-His-Leu allow for the determination of the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the reaction. These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. While specific values can vary based on the source of the enzyme (e.g., rabbit lung, rat intestine, bovine) and assay conditions, research has established these key kinetic characteristics. nih.govnih.govahajournals.org For example, purified ACE from rat intestinal mucosa showed a specific activity of 65 U/mg of protein with Bz-Gly-His-Leu as the substrate. nih.gov In studies of bovine somatic ACE, Bz-Gly-His-Leu was hydrolyzed by both the N- and C-domains with comparable rates. nih.gov

The table below presents a summary of kinetic data for ACE with various substrates, illustrating the relative efficiency of Bz-Gly-His-Leu hydrolysis.

| Substrate | Enzyme Source | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (mM⁻¹s⁻¹) |

| N-Benzoyl-Gly-His-Leu | Bovine Somatic ACE | Data not consistently reported | ~Mean of N/C domain rates nih.gov | Data not specified |

| FA-Phe-His-Leu | E. coli DCP | 1.0 scialert.net | 1868 scialert.net | 1868 scialert.net |

| Angiotensin I | E. coli DCP | 0.5 scialert.net | 56 scialert.net | 112 scialert.net |

| Bradykinin | E. coli DCP | 0.3 scialert.net | 96 scialert.net | 320 scialert.net |

Note: Data for E. coli Dipeptidyl Carboxypeptidase (DCP), an enzyme with similarities to ACE, is provided for comparative purposes. Kinetic values are highly dependent on experimental conditions.

This quantitative assessment is crucial for diagnosing certain medical conditions, such as sarcoidosis, and for screening potential ACE inhibitors in the development of antihypertensive drugs. frontiersin.orggoogle.com

Strategic Applications of N Benzoyl Gly His Leu Hydrate in Angiotensin Converting Enzyme Inhibitor Research and Development

Utilization of N-Benzoyl-Gly-His-Leu Hydrate (B1144303) in ACE Inhibitor Screening Assays

N-Benzoyl-Gly-His-Leu hydrate is widely employed as a model peptide substrate for quantifying the inhibitory activity of various compounds on Angiotensin-Converting Enzyme (ACE). targetmol.com Its application is central to the initial stages of drug discovery, enabling the identification of potential ACE inhibitors from large compound libraries.

Development and Optimization of In Vitro Fluorometric Assays for ACE-I Activity

In vitro fluorometric assays are a popular method for measuring ACE activity due to their sensitivity and adaptability to high-throughput formats. These assays commonly utilize this compound as the substrate. medchemexpress.commedchemexpress.com The principle of the assay involves the ACE-catalyzed cleavage of the His-Leu dipeptide from the this compound molecule. medchemexpress.commedchemexpress.com The released His-Leu product can then react with a fluorogenic reagent, such as o-phthaldialdehyde (OPA) or fluorescamine (B152294), to produce a fluorescent adduct. medchemexpress.commedchemexpress.com

The intensity of the fluorescence is directly proportional to the amount of His-Leu produced, and thus to the activity of the ACE enzyme. nih.gov The reaction is typically stopped by adding a strong base like NaOH before the addition of the fluorogenic reagent. nih.gov The fluorescence can be quantified using a fluorescence microplate reader, with excitation and emission wavelengths typically around 365 nm and 500 nm, respectively, for the OPA adduct. nih.gov

Researchers have optimized these assays to enhance their sensitivity and reliability. For instance, studies have focused on determining the optimal concentrations of the substrate and enzyme, as well as the incubation time, to ensure linear reaction kinetics. nih.gov These optimized assays can detect ACE activity as low as a few milliunits in biological samples. abcam.comsigmaaldrich.com

High-Throughput Methodologies for Compound Library Screening

The fluorometric assay using this compound is well-suited for high-throughput screening (HTS) of large compound libraries to identify potential ACE inhibitors. researchgate.net The assay can be readily adapted to a 96-well microplate format, allowing for the simultaneous testing of numerous compounds. researchgate.netnih.gov

In a typical HTS setup, a fixed concentration of ACE and this compound are incubated with various test compounds. A decrease in fluorescence compared to a control without any inhibitor indicates that the test compound has inhibited ACE activity. The precision, accuracy, and reproducibility of this method make it a powerful tool for rapidly screening extensive libraries of synthetic compounds or natural product extracts for ACE inhibitory potential. researchgate.netnih.gov

Besides fluorometric methods, colorimetric assays have also been developed for HTS. One such method involves the reaction of the released hippuric acid (from the cleavage of HHL) with pyridine (B92270) and benzene (B151609) sulfonyl chloride to produce a yellow-colored complex, which can be measured spectrophotometrically. researchgate.net This extraction-free method also demonstrates excellent correlation with the more traditional HPLC method. researchgate.net

Validation of Assay Performance with Known ACE Inhibitors

To ensure the accuracy and reliability of screening assays utilizing this compound, they are validated using well-characterized, potent ACE inhibitors. Captopril (B1668294) and lisinopril (B193118) are two such clinically approved ACE inhibitors commonly used for this purpose. researchgate.netnih.gov

The validation process involves determining the IC₅₀ values of these known inhibitors in the developed assay. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The obtained IC₅₀ values are then compared with established literature values to confirm the assay's performance. For instance, a colorimetric microplate assay using HHL reported IC₅₀ values for captopril and lisinopril to be in the nanomolar range, which is consistent with previous findings. researchgate.net Similarly, spectrophotometric methods have been validated with captopril and enalapril, showing good correlation with literature data. nih.gov This validation step is crucial for confirming that the assay can accurately identify and quantify the potency of new ACE inhibitory compounds.

Below is an interactive table summarizing the IC₅₀ values of known ACE inhibitors obtained in assays using this compound as a substrate.

Structure-Activity Relationship (SAR) Studies of ACE Inhibitors Using this compound as a Mechanistic Tool

This compound serves as a valuable mechanistic tool in Structure-Activity Relationship (SAR) studies of ACE inhibitors. SAR studies are fundamental to medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By using a consistent and reliable substrate like this compound, researchers can systematically evaluate the impact of structural modifications on the inhibitory potency of new chemical entities.

Correlating Inhibitor Structural Features with Inhibition Potency against ACE Activity

The core of SAR studies for ACE inhibitors involves synthesizing a series of analogues of a lead compound and determining their inhibitory activity using an assay with this compound. nih.gov By systematically altering specific functional groups or structural motifs, researchers can deduce which features are critical for binding to the ACE active site and inhibiting its function.

Key structural features that have been identified through SAR studies as being important for ACE inhibition include:

A Zinc-Binding Group: ACE is a zinc-dependent metalloproteinase, and a key interaction for inhibitors is the chelation of the zinc ion in the active site. nih.govscholarsresearchlibrary.com Different chemical groups, such as sulfhydryl, carboxyl, or phosphinyl groups, can serve this function. scholarsresearchlibrary.com

A C-Terminal Carboxylate Mimic: The inhibitor should possess a group that mimics the C-terminal carboxylate of natural ACE substrates. scholarsresearchlibrary.com

Hydrophobic Pockets: The active site of ACE has hydrophobic pockets (S1, S1', and S2'), and the potency of an inhibitor can be enhanced by incorporating hydrophobic residues that fit into these pockets. frontiersin.org For example, peptides with hydrophobic amino acids at their C-terminal positions often exhibit strong ACE inhibitory activity. frontiersin.org

Stereochemistry: The stereochemistry of chiral centers within the inhibitor molecule can significantly impact its binding affinity and inhibitory potency.

The data generated from these studies, typically in the form of IC₅₀ values obtained from assays using this compound, allows for the development of a comprehensive SAR profile. This profile guides the further optimization of lead compounds.

Rational Design of Novel Chemical Entities as ACE Inhibitors

The insights gained from SAR studies, facilitated by the use of this compound, are instrumental in the rational design of novel and more potent ACE inhibitors. 182.160.97 Rational drug design involves creating new molecules with a specific biological activity based on a detailed understanding of the target's structure and mechanism. 182.160.97

Once the key structural requirements for ACE inhibition are understood from SAR studies, medicinal chemists can design new molecules that incorporate these features. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often used in conjunction with experimental data to refine the design of new inhibitors. tbzmed.ac.irmdpi.com These computational models can predict the binding affinity and activity of virtual compounds, helping to prioritize which molecules to synthesize and test experimentally using assays with this compound. This iterative process of design, synthesis, and testing allows for the development of highly potent and selective ACE inhibitors.

Computational Approaches in ACE Inhibitor Design and Virtual Screening

The synthetic substrate N-Benzoyl-Gly-His-Leu (HHL) hydrate plays a pivotal, albeit indirect, role in the computational design and virtual screening of novel angiotensin-converting enzyme (ACE) inhibitors. While HHL itself is a substrate used for measuring enzyme activity, the data derived from these assays are crucial for validating computational models. targetmol.commdpi.com Molecular docking and virtual screening are key computational tools that allow researchers to predict the binding affinity and interaction between potential inhibitors and the ACE active site. mdpi.com

In this context, computational studies often begin by modeling the interaction of known substrates or inhibitors with the ACE protein structure (e.g., PDB: 1O8A). These models help to delineate the critical active site pockets, such as S1, S1', and S2, which are essential for substrate recognition and catalysis. mdpi.com For instance, the S1 pocket often accommodates the C-terminal residue of the peptide substrate, and interactions within these pockets are critical for the binding of inhibitors. mdpi.com

Researchers can then virtually screen large libraries of compounds against the ACE structure. The potential of these compounds to act as inhibitors is ranked based on scoring functions that estimate binding energy and conformational stability. researchgate.net The most promising candidates identified through this in silico process are then synthesized and subjected to in vitro ACE inhibitory activity assays, which commonly use this compound as the substrate to measure the degree of inhibition. mdpi.commdpi.com A strong correlation between predicted binding affinity and experimentally measured inhibitory activity validates the computational model, refining the search for more potent and specific inhibitors. researchgate.net

Table 1: Computational Techniques in ACE Inhibitor Research

| Computational Technique | Application in Conjunction with HHL Assays | Key Findings from Research |

|---|---|---|

| Molecular Docking | To predict the binding modes and affinity of potential inhibitors to the ACE active site. The results are then validated by measuring the IC₅₀ values using HHL as the substrate. mdpi.comresearchgate.net | Identified key binding interactions between novel inhibitory peptides and ACE active site residues (e.g., Ala354, Gln281, His353, Lys511, His513). mdpi.com |

| Virtual Screening | To filter large compound libraries to identify potential ACE inhibitors for subsequent experimental testing. HHL-based assays serve as the primary method for confirming the in silico "hits". mdpi.com | Successfully identified novel peptides with significant ACE inhibitory activity from protein hydrolysates. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | To build models that correlate the structural features of compounds with their ACE inhibitory activity, where the activity data is generated using HHL assays. | Helps in understanding the structural requirements for effective ACE inhibition, such as the preference for hydrophobic amino acids at the N-terminal. mdpi.com |

Application in the Study of ACE Function in Complex Biological Matrices

This compound is extensively used as a substrate to determine ACE activity not just in purified enzyme preparations but also within complex biological matrices like blood plasma, tissue homogenates, and even fermented food products. mdpi.comcymitquimica.com Its stability and the specificity of the reaction, where ACE hydrolyzes it to release hippuric acid and the dipeptide His-Leu, make it a reliable tool for such assessments. mdpi.com The amount of product formed, measured typically by spectrophotometry or high-performance liquid chromatography (HPLC), is directly proportional to the ACE activity in the sample. mdpi.com

This application is crucial for understanding the physiological and pathological roles of ACE and for evaluating the efficacy of ACE inhibitors in a more biologically relevant context. For example, researchers have used HHL to measure the ACE inhibitory activity of fermented milk, demonstrating the potential of functional foods to release bioactive peptides that can modulate ACE function. mdpi.com

Assessment of ACE Activity in Plasma and Tissue Samples

The standard method for assessing ACE activity in plasma and tissue samples involves incubating the biological sample with a known concentration of this compound. mdpi.com The reaction is typically performed at a controlled temperature (37°C) and pH (8.3). mdpi.com After a set incubation period, the reaction is stopped, and the product, hippuric acid or His-Leu, is quantified.

One common detection method involves the extraction of the formed hippuric acid, followed by measurement of its absorbance at 228 nm. mdpi.com Alternatively, the released dipeptide, His-Leu, can be reacted with a fluorescent probe like o-phthaldialdehyde or fluorescamine for highly sensitive fluorometric detection. medchemexpress.eumedchemexpress.com These methods allow for the precise quantification of ACE activity, which is essential for clinical diagnostics and for monitoring the therapeutic effect of ACE inhibitors in patients. Furthermore, novel electrochemical strategies have been developed that measure the difference in the redox potential of copper ions when coordinated to the substrate (HHL) versus the product (His-Leu), offering a label-free approach to determine ACE activity. nih.gov

Table 2: Methods for ACE Activity Assessment in Biological Samples Using this compound

| Method | Principle | Application |

|---|---|---|

| Spectrophotometry | Measures the UV absorbance (at 228 nm) of hippuric acid produced from the enzymatic cleavage of HHL by ACE. mdpi.com | Widely used for determining ACE activity in plasma, serum, and tissue homogenates. mdpi.com |

| Fluorometry | Detects the fluorescence of the His-Leu product after reaction with a fluorogenic compound like o-phthaldialdehyde or fluorescamine. medchemexpress.eumedchemexpress.com | Offers higher sensitivity, making it suitable for samples with low ACE activity. |

| HPLC | Separates and quantifies the hippuric acid product from the substrate and other sample components, providing high specificity and accuracy. | Considered a gold-standard method for precise quantification in research settings. |

| Electrochemical Detection | Measures changes in the differential pulse voltammetry signal of a copper-containing buffer upon the hydrolysis of HHL to His-Leu. nih.gov | A label-free technique for probing ACE activity and screening for inhibitors. nih.gov |

Differentiation of ACE Isoforms and their Differential Substrate Specificity

The angiotensin-converting enzyme exists in two primary isoforms: the somatic form (sACE) and the testis-specific form (tACE or germinal ACE). genecards.org The somatic ACE is found in various tissues, including vascular endothelial cells, and consists of two homologous domains (the N- and C-domains), each with a functional active site. The testis ACE, found exclusively in developing sperm cells, has only a single catalytic domain that is highly similar to the C-domain of the somatic isoform. genecards.org

This compound serves as a general substrate for both ACE isoforms, meaning it is hydrolyzed by the active sites of both sACE and tACE. medchemexpress.eumedchemexpress.com Therefore, when used in assays with samples containing a mixture of isoforms, such as certain tissue homogenates, the measured activity represents the total catalytic contribution of all ACE forms present.

Table 3: Major Isoforms of Angiotensin-Converting Enzyme (ACE)

| Isoform | Name | Location | Structure | General Substrate |

|---|---|---|---|---|

| P12821-1 | Somatic ACE (sACE) | Vascular endothelium, epithelial cells (kidney, lung), plasma genecards.org | Contains two active catalytic domains (N-domain and C-domain). genecards.org | N-Benzoyl-Gly-His-Leu medchemexpress.com |

| P12821-3 | Testis ACE (tACE) | Germinal cells (developing sperm) genecards.org | Contains a single catalytic domain, highly homologous to the C-domain of sACE. genecards.org | N-Benzoyl-Gly-His-Leu medchemexpress.com |

Advanced Analytical Methodologies for the Assessment of N Benzoyl Gly His Leu Hydrate and Its Enzymatic Products

Fluorometric and Spectrophotometric Techniques for Real-Time Enzyme Kinetics

Spectroscopic methods offer a continuous and real-time assessment of enzyme activity, making them highly suitable for kinetic studies. These techniques rely on changes in the optical properties of the reaction mixture as the substrate is consumed or the products are formed.

Fluorometric assays provide exceptional sensitivity for quantifying the products of the ACE-catalyzed hydrolysis of N-Benzoyl-Gly-His-Leu hydrate (B1144303). The core principle of this method is the detection of the released dipeptide, His-Leu. medchemexpress.commedchemexpress.com Since His-Leu itself is not fluorescent, a derivatization step is required.

Commonly used derivatizing agents include o-phthalaldehyde (B127526) (OPA) and fluorescamine (B152294), which react with the primary amine in the His-Leu dipeptide to form a highly fluorescent adduct. medchemexpress.commedchemexpress.com The intensity of the fluorescence is directly proportional to the concentration of the released His-Leu, allowing for precise quantification of enzyme activity. A standard curve generated with known concentrations of His-Leu is used to correlate fluorescence intensity with the amount of product formed. jyu.fi This approach is noted for its improved sensitivity in measuring ACE activity in biological samples like serum and plasma. medchemexpress.com

Table 1: Comparison of Fluorogenic Derivatization Reagents

| Reagent | Reaction Principle | Advantages |

|---|---|---|

| o-Phthalaldehyde (OPA) | Reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. | High sensitivity, rapid reaction. |

| Fluorescamine | Reacts with primary amines to form a fluorescent pyrrolinone product. medchemexpress.com | High specificity for primary amines, excess reagent is non-fluorescent. medchemexpress.com |

Spectrophotometric assays are a classical and widely adopted method for monitoring ACE activity. One of the most established methods is that of Cushman and Cheung, which quantifies the amount of hippuric acid produced from the hydrolysis of N-Benzoyl-Gly-His-Leu hydrate. jmb.or.krscialert.netresearchgate.net

In this procedure, the reaction is stopped, typically by the addition of acid. The hippuric acid product is then selectively extracted from the aqueous reaction mixture into an organic solvent, such as ethyl acetate. jmb.or.krscialert.net The absorbance of the extracted hippuric acid is measured spectrophotometrically, usually at a wavelength of 228 nm. The amount of hippuric acid is calculated from its known molar absorptivity, providing a direct measure of enzyme activity. This method is praised for being reliable and easily reproducible. scialert.net

An alternative spectrophotometric approach utilizes a different synthetic substrate, such as 2-furanacryloyl-L-phenylalanylglycylglycine (FAPGG). researchgate.netnih.gov The hydrolysis of this substrate by ACE induces a blue shift in its absorption spectrum, which can be monitored continuously to determine the rate of the enzymatic reaction. nih.gov

Derivatization-Based Fluorometric Quantification of Released Peptides

Chromatographic Approaches for Separation and Quantification

Chromatographic techniques are indispensable for the separation and precise quantification of the substrate and its various enzymatic products, offering high resolution and specificity.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile tool for the analysis of this compound and its hydrolytic products. medchemexpress.commedchemexpress.com It is frequently employed to measure ACE activity by separating and quantifying the hippuric acid formed during the reaction. jmb.or.kr

Typically, reverse-phase HPLC (RP-HPLC) with a C18 column is used. jmb.or.kr The mobile phase often consists of an acetonitrile (B52724) gradient in an aqueous buffer containing trifluoroacetic acid. jmb.or.kr Detection is commonly performed using an ultraviolet (UV) detector. The method developed by Horiuchi and colleagues allows for the sensitive determination of ACE activity in blood and tissue samples. medchemexpress.commedchemexpress.com The high resolving power of HPLC ensures that the product peak is well-separated from the substrate and other components in the sample matrix, leading to accurate quantification.

Table 2: Typical HPLC Parameters for Hippuric Acid Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 | jmb.or.kr |

| Mobile Phase | Acetonitrile gradient with 0.1% Trifluoroacetic Acid | jmb.or.kr |

| Flow Rate | 1 mL/min | jmb.or.kr |

| Detection | UV at 216 nm | jmb.or.kr |

| Analyte | Hippuric Acid | jmb.or.kr |

Ion-exchange chromatography (IEX) is a technique that separates molecules based on their net surface charge. fredhutch.orgphenomenex.com It is exceptionally well-suited for the purification and analysis of charged biomolecules like amino acids and peptides. fredhutch.orglcms.cz

In the context of this compound hydrolysis, IEX can be used to separate the charged dipeptide product, His-Leu, from the uncharged hippuric acid and the remaining substrate. The separation is achieved by passing the sample through a column containing a charged stationary phase. Cation-exchange chromatography, which utilizes a negatively charged resin, is effective for retaining and separating positively charged peptides like His-Leu. jmb.or.krpearson.com The retained molecules are then eluted by changing the pH or increasing the salt concentration of the mobile phase. phenomenex.compearson.com IEX is a valuable step in purification protocols for both the enzyme itself and its peptide products. jmb.or.krscialert.net

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

Mass Spectrometry-Based Methods for Comprehensive Profiling

Mass spectrometry (MS) provides unparalleled specificity and sensitivity for the structural confirmation and quantification of peptides. It is a definitive method for identifying the enzymatic products of this compound hydrolysis. bioprofile.cn

Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used to verify the molecular weight of the resulting peptides, confirming their identity. jmb.or.kr For instance, the exact mass of the His-Leu dipeptide or other peptide fragments can be precisely determined. jmb.or.kr When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for quantifying peptides in complex biological matrices, such as in pharmacokinetic studies. This comprehensive profiling is critical for validating the results from other analytical methods and for detailed mechanistic investigations.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Substrate and Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is exceptionally well-suited for the simultaneous separation, identification, and quantification of the substrate, N-Benzoyl-Gly-His-Leu, and its enzymatic cleavage products, Hippuric acid and Histidyl-Leucine (His-Leu).

In a typical LC-MS workflow for an ACE activity assay, the reaction mixture is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation is commonly achieved using a reversed-phase column, such as a C18 column, which separates molecules based on their hydrophobicity. mdpi.comfrontiersin.org A gradient elution with a mobile phase consisting of water and an organic solvent (typically acetonitrile), both containing a small percentage of an acid like formic acid to improve protonation and peak shape, is employed. researchgate.netmdpi.com

Following chromatographic separation, the eluent is introduced into the ion source of the mass spectrometer, most commonly an electrospray ionization (ESI) source. ESI generates charged ions from the analytes in the liquid phase, which are then transferred into the vacuum of the mass spectrometer. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). By operating the mass spectrometer in full scan mode, a mass spectrum is generated for each point in the chromatogram, allowing for the identification of compounds by their specific retention time and m/z value.

The expected protonated molecular ions [M+H]⁺ for the substrate and its products are detailed in the table below. The precise identification of these species in the reaction mixture confirms the enzymatic activity and allows for quantitative analysis by measuring the decrease in substrate concentration or the increase in product concentration over time.

Table 1: Chromatographic and Mass Spectrometric Identification of this compound and its Enzymatic Products.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Typical Chromatographic Behavior |

|---|---|---|---|---|

| N-Benzoyl-Gly-His-Leu (Substrate) | C₂₁H₂₇N₅O₅ | 429.2015 | 430.2088 | Most hydrophobic, longest retention time |

| Hippuric acid (Product 1) | C₉H₉NO₃ | 179.0582 | 180.0655 | Intermediate retention time |

| His-Leu (Product 2) | C₁₂H₂₀N₄O₃ | 268.1539 | 269.1612 | Most hydrophilic, shortest retention time |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Peptide Fragments

While LC-MS is effective for identifying compounds based on their molecular weight, Tandem Mass Spectrometry (MS/MS or MS²) provides definitive structural confirmation by fragmenting the parent ions and analyzing the resulting fragment ions. wikipedia.org This technique is indispensable for the unambiguous identification of peptide products like His-Leu and for differentiating them from other potential isomers or isobaric interferences.

In an MS/MS experiment, ions of a specific m/z corresponding to a compound of interest (e.g., the [M+H]⁺ ion of His-Leu at m/z 269.16) are selected by the first mass analyzer (MS1). These selected "precursor ions" are then directed into a collision cell, where they are fragmented through collision-induced dissociation (CID) with an inert gas. nih.gov The resulting "product ions" are then analyzed by a second mass analyzer (MS2), generating a product ion spectrum. wikipedia.org

The fragmentation of peptides in MS/MS is well-characterized and typically occurs at the peptide bonds, producing a series of predictable fragment ions. wikipedia.orgresearch-solution.com A standard nomenclature is used to denote these fragments: 'b' and 'y' ions are the most common, resulting from cleavage of the amide bond. 'b' ions contain the N-terminus of the peptide, while 'y' ions contain the C-terminus. wikipedia.org

For the dipeptide His-Leu, MS/MS analysis of the precursor ion at m/z 269.16 would be expected to yield a characteristic pattern of product ions. The identification of these specific fragments provides unequivocal evidence for the amino acid sequence of the peptide.

Table 2: Predicted MS/MS Fragmentation of the His-Leu Dipeptide.

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion Type | Sequence | Predicted Product Ion (m/z) |

|---|---|---|---|

| 269.16 | b₁ | His | 138.0662 |

| y₁ | Leu | 114.0913 | |

| Immonium ion | His | 110.0718 |

The detection of the b₁ ion at m/z 138.0662 (corresponding to the protonated Histidine residue) and the y₁ ion at m/z 114.0913 (corresponding to the Leucine (B10760876) residue minus a carbonyl group and with a proton) confirms the sequence as His-Leu. The presence of the highly characteristic immonium ion of Histidine at m/z 110.0718 further strengthens this identification. This level of structural detail provided by MS/MS is crucial for validating enzymatic assay results and for studying the specificity of enzymatic reactions. mdpi.comfrontiersin.org

Broader Academic Implications, Translational Research, and Future Perspectives on N Benzoyl Gly His Leu Hydrate Research

Contributions to Fundamental Peptide Biochemistry and Enzymology

The introduction of N-Benzoyl-Gly-His-Leu hydrate (B1144303) was a pivotal development in the study of peptidases. Before its availability, the characterization of enzymes like ACE was hampered by the lack of simple, reproducible assay methods. nih.gov The development of model tripeptide substrates, including HHL, enabled robust and quantitative analysis of enzyme activity, facilitating the purification and detailed characterization of ACE from various tissues. nih.govmedchemexpress.com

The use of HHL allows for the precise measurement of ACE's catalytic activity through various detection methods. The enzymatic cleavage of the His-Leu dipeptide from the N-Benzoyl-Gly-His-Leu substrate can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) to measure the hippuric acid product. nih.gov Alternatively, the released His-Leu dipeptide can be reacted with fluorescent probes like o-phthalaldehyde (B127526) or fluorescamine (B152294), enabling highly sensitive fluorometric detection. medchemexpress.com These assay methodologies have become standard practice in enzymology for determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), providing deep insights into the enzyme's catalytic mechanism. nih.gov

Furthermore, research utilizing HHL has been instrumental in elucidating the complex structure-function relationships of ACE. Studies have revealed that somatic ACE possesses two homologous, catalytically active domains, known as the N-domain and the C-domain. acs.org HHL serves as a substrate for both domains, but it is hydrolyzed more efficiently by the C-domain, a finding that has helped researchers probe the distinct physiological roles and substrate specificities of each catalytic site. nih.gov

| Property | Description | Reference(s) |

| Synonyms | N-Benzoyl-Gly-His-Leu, Hippuryl-His-Leu, HHL | caymanchem.comscbt.com |

| CAS Number | 207386-83-2 (for hydrate) | caymanchem.comscbt.com |

| Molecular Formula | C₂₁H₂₇N₅O₅ • xH₂O | caymanchem.com |

| Primary Function | Synthetic substrate for Angiotensin-Converting Enzyme (ACE) | scbt.comtargetmol.com |

| Assay Principle | ACE cleaves the His-Leu dipeptide, which can be detected directly or indirectly. The hippuric acid product can be measured by HPLC, or the released dipeptide can be quantified using fluorometric reagents. | medchemexpress.comnih.gov |

Impact on Pharmacological Research and Drug Discovery Paradigms for Cardiovascular Diseases

The function of N-Benzoyl-Gly-His-Leu hydrate as a reliable substrate has had a profound impact on pharmacological research, particularly in the discovery and development of drugs for cardiovascular diseases. ACE is a central enzyme in the Renin-Angiotensin System (RAS), where it converts angiotensin I to the potent vasoconstrictor angiotensin II, making it a prime target for antihypertensive therapies. acs.org

The HHL-based assay provides a robust and efficient platform for high-throughput screening of potential ACE inhibitors. nih.gov This has enabled the systematic evaluation of large libraries of synthetic compounds and natural products to identify novel therapeutic leads. nih.gov The assay is used to determine the inhibitory concentration (IC₅₀) of compounds, a critical measure of their potency. nih.gov This screening paradigm was fundamental to the development of the entire class of ACE inhibitor drugs, which are cornerstones in the treatment of hypertension and heart failure. acs.org

Beyond initial screening, the substrate is crucial for mechanistic studies to understand how inhibitors interact with the enzyme. Kinetic studies using HHL can determine the mode of inhibition (e.g., competitive, non-competitive), providing valuable information for lead optimization in the drug design process. acs.org For example, detailed kinetic analyses have been performed on faba bean-derived peptides to elucidate their ACE inhibition patterns. acs.org The development of dual-acting inhibitors, such as those targeting both ACE and neprilysin (NEP), also relies on assays using HHL to confirm specific ACE inhibition. acs.org

Exploration of this compound as a Substrate for Other Peptidases and Proteases

While this compound is overwhelmingly recognized as a specific substrate for ACE, its potential interaction with other proteases is a relevant area of scientific inquiry. The specificity of an enzyme substrate is critical for its utility in research and diagnostics.

Current research strongly indicates that HHL is highly specific to ACE. A key example is Angiotensin-Converting Enzyme 2 (ACE2), a homolog of ACE that also plays a vital role in the Renin-Angiotensin System. Despite its structural similarity to ACE, ACE2 has a different substrate preference, primarily cleaving angiotensin II. nih.gov Importantly, ACE2 activity is not affected by classical ACE inhibitors, highlighting its distinct active site and, by extension, its unresponsiveness to HHL as a preferred substrate. nih.gov

The two catalytic domains of somatic ACE exhibit different affinities for substrates. The C-domain hydrolyzes HHL more efficiently than the N-domain, which preferentially cleaves other peptides like Ac-SDKP. nih.gov This differential specificity underscores the fine-tuning of the ACE active sites and has been a key area of investigation using HHL.

There is theoretical potential for cross-reactivity with other zinc metalloproteases that share structural similarities or substrate overlaps with ACE, such as neprilysin (NEP). acs.org However, direct evidence from the reviewed literature demonstrating significant hydrolysis of HHL by other proteases is lacking. The widespread use of HHL as a specific measure of ACE activity in complex biological samples, such as tissue extracts, further supports its high degree of specificity. nih.gov

| Enzyme/Domain | Substrate | Hydrolysis Preference | Reference(s) |

| ACE (C-Domain) | N-Benzoyl-Gly-His-Leu (HHL) | High | nih.gov |

| ACE (C-Domain) | Angiotensin I | High | nih.gov |

| ACE (N-Domain) | N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) | High | nih.gov |